![molecular formula C12H14N4O B3038525 4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide CAS No. 866133-89-3](/img/structure/B3038525.png)
4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide
Overview
Description
“4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide” is a chemical compound with the CAS Number: 866133-89-3 . It has a molecular weight of 230.27 . The IUPAC name for this compound is 4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N4O/c1-8-10(7-9-5-3-2-4-6-9)11(17)16(15-8)12(13)14/h2-6,15H,7H2,1H3,(H3,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 216-217°C . It is also known to be an irritant .Scientific Research Applications
- Pyrazole derivatives, including 4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide, have demonstrated antibacterial activity against various pathogens . Researchers have investigated their potential as novel antibiotics or as adjuncts to existing therapies.
- The pyrazole scaffold often exhibits antioxidant properties. 4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide may contribute to cellular protection against oxidative stress . Antioxidants play a crucial role in preventing cellular damage and aging-related diseases.
- Some pyrazole derivatives possess anti-inflammatory properties. Researchers have explored their potential in modulating inflammatory pathways, making them promising candidates for drug development .
- Pyrazole derivatives have been studied for their potential anticancer activity. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. 4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide may contribute to this field .
Antibacterial Properties
Antioxidant Activity
Anti-Inflammatory Effects
Anticancer Investigations
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have shown promising binding affinities against the active site of theepidermal growth factor receptor kinase (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) EGF binding to EGFR stimulates its intrinsic protein-tyrosine kinase activity.
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its target through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
If we consider its potential interaction with egfr, it could influence various downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
Imidazole-containing compounds, which share some structural similarities, are known to have good solubility in water and other polar solvents, suggesting potentially favorable absorption and distribution characteristics .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
4-benzyl-5-methyl-3-oxo-1H-pyrazole-2-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-10(7-9-5-3-2-4-6-9)11(17)16(15-8)12(13)14/h2-6,15H,7H2,1H3,(H3,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTDIHSNHXJUIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=N)N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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